molecular formula C12H21NO4 B120274 Methyl N-Boc-piperidine-3-carboxylate CAS No. 148763-41-1

Methyl N-Boc-piperidine-3-carboxylate

Cat. No.: B120274
CAS No.: 148763-41-1
M. Wt: 243.3 g/mol
InChI Key: LYYJQMCPEHXOEW-UHFFFAOYSA-N
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Description

Methyl N-Boc-piperidine-3-carboxylate is a carboxylic acid derivative of piperidine, an organic compound with a cyclic amine structure. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is used in the synthesis of various drugs and other organic compounds. The compound is also known as N-Boc-piperidine-3-carboxylic acid, Boc-PIP, or Boc-PIP-3-COOH.

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Compounds

    • Methyl N-Boc-piperidine-3-carboxylate has been used in the synthesis and characterization of novel heterocyclic amino acids, providing a basis for achiral and chiral building blocks in pharmaceutical research. These compounds were developed by converting piperidine carboxylic acids into β-keto esters and subsequently treating them with N,N-dimethylformamide dimethyl acetal (Matulevičiūtė et al., 2021).
  • Palladium-Catalyzed Arylation

    • The compound has been utilized in palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, a method important for creating 3-arylpiperidines, key building blocks in pharmaceutical research. This process achieves selectivity and high yields, showcasing its potential in medicinal chemistry (Millet & Baudoin, 2015).
  • Enantioselective Deprotonation Studies

    • Research has been conducted on the enantioselective deprotonation of N-Boc-piperidine, providing insights into the stereochemical aspects of reactions involving this compound. This has relevance in the field of asymmetric synthesis, which is crucial for developing chiral drugs (Bailey et al., 2002).
  • Synthesis of Spiro Compounds

    • This compound has been used in the synthesis of spiro compounds, such as N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine], showing its utility in creating complex molecular architectures. This is significant for the development of novel compounds with potential therapeutic properties (Wang Qian-y, 2015).
  • Chemoenzymatic Approach in Organic Solvents

    • The compound has been explored in the context of chemoenzymatic approaches to synthesizing enantiopure β-amino esters, a key area in green chemistry and drug synthesis. This showcases its utility in environmentally friendly and sustainable chemical processes (Liljeblad et al., 2007).
  • Functionalization for Synthesis of Methylphenidate Analogues

    • The compound has been employed in the site-selective and stereoselective synthesis of positional analogues of methylphenidate, demonstrating its role in the targeted modification of molecules for pharmaceutical applications (Liu et al., 2019).
  • Computational Studies on Electronic Properties

    • Computational studies have been conducted on the electronic properties of N-Boc-piperidine-4-Carboxylic acid in different solvents, demonstrating the interest in understanding its electronic and molecular interactions, which is crucial for its application in various fields of chemistry (Vimala et al., 2021).
  • Kinetic Resolution and Pharmaceutical Applications

    • Kinetic resolution of this compound derivatives has been researched, highlighting its potential in the synthesis of enantioenriched functionalizable piperidine fragments, important in drug discovery and development (Choi et al., 2022).

Mechanism of Action

Target of Action

Methyl N-Boc-piperidine-3-carboxylate is a complex organic compound used in various biochemical applications It’s often used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s known to be used as a deprotecting agent for carbonyl compounds and amino compounds in organic synthesis . This suggests that it may interact with its targets by removing protective groups, thereby enabling further biochemical reactions.

Pharmacokinetics

Its physical and chemical properties such as melting point (470 to 510 °C), boiling point (3074±350 °C), and density (1094±006 g/cm3) have been documented . These properties can influence its pharmacokinetic behavior, including its solubility, absorption rate, distribution within the body, metabolic stability, and rate of excretion.

Result of Action

Given its role as a deprotecting agent in organic synthesis , it can be inferred that its action results in the removal of protective groups from target molecules, enabling further biochemical reactions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and efficacy can be affected by factors such as temperature and the presence of oxygen.

Biochemical Analysis

Biochemical Properties

Methyl N-Boc-piperidine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic compounds. The compound is known to interact with enzymes involved in esterification and hydrolysis reactions, where it acts as a substrate or inhibitor, depending on the reaction conditions . These interactions are crucial for the synthesis of peptides and other biologically active molecules.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to alterations in cellular responses. Additionally, it has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . This interaction can lead to changes in gene expression and protein synthesis, affecting various cellular functions. The compound’s ability to form stable complexes with proteins and enzymes is a key factor in its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell viability and metabolic activity. These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range results in significant biological activity. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and potential therapeutic effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to particular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is crucial for its function and interaction with other biomolecules.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYJQMCPEHXOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635101
Record name 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148763-41-1
Record name 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a room temperature solution of piperidine-1,3-dicarboxylic acid-1-tert-butyl ester (5.00 g, 21.81 mmol) in 20% MeOH/toluene (100 ml) was added 14.18 ml of (trimethylsilyl)diazomethane (2.0 M, 28.35 mmol) dropwise and the reaction was monitored by TLC until completion and then concentrated under reduced pressure to yield 4.44 g (83.7%) of piperidine-1,3-dicarboxylic acid 1-tert-butyl ester-3-methyl ester (Intermediate 53). 1H NMR (400 MHz, CDCl3) δ ppm 1.4 (s, 9 H), 1.6 (d, J=3.4 Hz, 1 H), 1.6 (m, 1 H), 1.7 (m, 1 H), 2.0 (m, 1 H), 2.4 (m, 1 H), 2.8 (m, 1 H), 3.0 (s, 1 H), 3.7 (s, 3 H), 3.9 (d, J13.2 Hz, 1 H), 4.1 (s, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.18 mL
Type
reactant
Reaction Step One
Name
MeOH toluene
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Amine preparation: To a solution of 1-BOC-3-piperidine carboxylic acid (3.0 g) in DMF (25 mL) was added potassium carbonate (3.62 g) followed by iodomethane (4.07 mL). After 2.5 h the reaction was diluted with water and extracted into diethyl ether. The organic layer was washed with brine, separated and dried (MgSO4). The solvent was evaporated to give piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (2.98 g).
[Compound]
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.62 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
4.07 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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